molecular formula C15H12N2O3S2 B3874751 3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 5647-50-7

3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3874751
CAS RN: 5647-50-7
M. Wt: 332.4 g/mol
InChI Key: CSYZHSKXVFRLNS-WWFUZLPXSA-N
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Description

Compounds similar to “3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one” often belong to the class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Gewald reaction, which is used to form the thiophene ring system . The amino group is then reacted with a suitable reagent to provide the final product .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The presence of nitrogen and sulfur atoms in the ring can have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the compound . For example, the presence of both electrophilic and nucleophilic centers in the molecule can make it a fascinating building block of many bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the specific functional groups they contain . For example, the presence of a thiophene ring can influence the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action of similar compounds can vary widely, depending on their specific chemical structure and the biological system in which they are acting .

Safety and Hazards

The safety and hazards associated with similar compounds can depend on factors such as their specific chemical structure and the conditions under which they are handled . It’s always important to handle chemical compounds with appropriate safety precautions.

Future Directions

The future directions for research on similar compounds could involve exploring their potential applications in various fields, such as organic synthesis and medicinal chemistry . Additionally, the development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-10-16-14(18)13(22-15(16)21)9-5-7-11-6-3-4-8-12(11)17(19)20/h2-9H,1,10H2/b7-5+,13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYZHSKXVFRLNS-WWFUZLPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416562
Record name ST50986630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5647-50-7
Record name ST50986630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

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